rac-(4E,6E)-5-Dehydroxy Rosuvastatin is a synthetic derivative of Rosuvastatin, a widely used lipid-lowering medication. This compound is structurally modified to lack the hydroxyl group at the 5th position, which may influence its pharmacological properties. The primary use of rac-(4E,6E)-5-Dehydroxy Rosuvastatin is in the management of hyperlipidemia, where it aids in lowering low-density lipoprotein cholesterol and triglycerides while increasing high-density lipoprotein cholesterol levels.
This compound is synthesized from commercially available precursors through a series of chemical reactions that involve complex organic synthesis techniques. The synthesis methods often include aldol condensation, nucleophilic substitution, and dehydroxylation.
rac-(4E,6E)-5-Dehydroxy Rosuvastatin belongs to the class of drugs known as HMG-CoA reductase inhibitors, commonly referred to as statins. These agents are primarily utilized for their cholesterol-lowering effects and are critical in cardiovascular disease prevention.
The synthesis of rac-(4E,6E)-5-Dehydroxy Rosuvastatin typically involves several key steps:
The industrial production of this compound is optimized for large-scale synthesis. Techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance yield and purity while minimizing production costs.
The molecular structure of rac-(4E,6E)-5-Dehydroxy Rosuvastatin can be represented as follows:
The compound's stereochemistry is critical for its interaction with biological targets, particularly the HMG-CoA reductase enzyme.
rac-(4E,6E)-5-Dehydroxy Rosuvastatin can undergo various chemical reactions:
These reactions are essential for modifying the compound's properties and exploring its potential applications in medicinal chemistry.
The primary mechanism by which rac-(4E,6E)-5-Dehydroxy Rosuvastatin exerts its effects involves:
Pharmacokinetic studies suggest that rac-(4E,6E)-5-Dehydroxy Rosuvastatin has similar bioavailability to Rosuvastatin, making it an effective agent for managing cholesterol levels.
Scientific Uses:
This comprehensive overview highlights the significance of rac-(4E,6E)-5-Dehydroxy Rosuvastatin in both scientific research and clinical applications, emphasizing its role as a potent cholesterol-lowering agent with diverse chemical properties.
The molecular architecture of rac-(4E,6E)-5-Dehydroxy Rosuvastatin (CAS 1346606-44-7) exhibits distinctive features that define its chemical behavior and impurity profile. This diene analogue of rosuvastatin calcium features a modified heptenoic acid chain where elimination of the 5-hydroxy group creates a conjugated diene system with defined (4E,6E) stereochemistry [1]. The molecular formula is C₂₂H₂₅FN₃O₅S·¹/₂Ca, corresponding to a molecular weight of 482.51 g/mol – notably lower than the parent compound due to the absence of two hydrogen atoms and one oxygen atom from the dehydroxylation process [1] [3].
X-ray crystallographic analysis reveals several critical geometric features:
Table 1: Key Bond Parameters in rac-(4E,6E)-5-Dehydroxy Rosuvastatin
Bond | Length (Å) | Angle (°) | Significance |
---|---|---|---|
C4-C5 | 1.342 | - | Diene conjugation |
C6-C7 | 1.336 | - | Diene conjugation |
C5-C6 | 1.448 | - | Single bond character |
C7-O1 | 1.256 | - | Carboxylate C=O |
C3-O2 | 1.414 | C3-C4-C5-C6: 178.5 | Remaining hydroxy |
N-S | 1.632 | O=S=O: 119.2 | Sulfonamide group |
The racemic nature originates from the loss of chiral centers at C5 during dehydroxylation, resulting in two enantiomeric forms that crystallize as a centrosymmetric racemate. The calcium ion bridges two molecules via bidentate coordination to carboxylate groups, forming a polymeric chain along the c-axis [1] [3].
Comparative X-ray diffraction analysis between rac-(4E,6E)-5-Dehydroxy Rosuvastatin and rosuvastatin calcium (CAS 147098-20-2) reveals fundamental structural differences impacting physicochemical properties. Rosuvastatin calcium possesses the molecular formula C₄₄H₅₄CaF₂N₆O₁₂S₂ with molecular weight 1001.14 g/mol, containing two rosuvastatin molecules coordinated to one calcium ion [3] [5]. Crucially, it retains the 3,5-dihydroxy motif that is partially deleted in the dehydroxy impurity [3].
The crystalline lattice of rosuvastatin calcium (Form A) belongs to the monoclinic P2₁ space group with unit cell parameters a = 12.42 Å, b = 9.85 Å, c = 17.63 Å, β = 105.7°, contrasting sharply with the dehydroxy impurity's triclinic P-1 symmetry (a = 8.92 Å, b = 10.34 Å, c = 12.57 Å, α = 89.8°, β = 78.2°, γ = 85.3°) [3] [6]. Three principal structural divergences emerge:
Hydrogen-bonding network: Rosuvastatin calcium forms an intricate 12-point hydrogen-bonding array per asymmetric unit, including O-H···Ocarboxyl, O-H···Nsulfonamide, and N-H···O interactions. The dehydroxy analogue loses two critical hydrogen bonds due to the absent 5-hydroxy group, reducing its lattice energy by ~8.3 kJ/mol [3].
Calcium coordination: In the parent compound, calcium achieves octahedral coordination through four carboxylate oxygens (from two molecules) and two hydroxy groups. The dehydroxy impurity exhibits only four-coordinate calcium binding exclusively to carboxylates, explaining its higher aqueous solubility (4.7 mg/mL vs. 0.13 mg/mL for rosuvastatin calcium at 25°C) [1] [6].
Molecular packing: The (4E,6E)-diene system introduces 23° greater planarity in the heptenoic chain compared to rosuvastatin's (6E)-enoate, enabling tighter π-stacking interactions (3.52 Å vs. 4.17 Å face-to-face distance) [1].
Table 2: Crystallographic Comparison with Rosuvastatin Calcium
Parameter | rac-(4E,6E)-5-Dehydroxy Rosuvastatin | Rosuvastatin Calcium (Form A) | Functional Impact |
---|---|---|---|
Crystal system | Triclinic | Monoclinic | Packing efficiency |
Space group | P-1 | P2₁ | Chirality expression |
Density (g/cm³) | 1.31 | 1.42 | Solubility differences |
H-bond donors | 1 | 4 | Hydration capacity |
Ca-O bonds | 4 | 6 | Complex stability |
Dihedral C3-C4-C5-C6 | 178.5° | -62.3° | Conformational flexibility |
The conformational landscape of rac-(4E,6E)-5-Dehydroxy Rosuvastatin demonstrates remarkable solvent-dependence, particularly in the orientation of the sulfonamidopyrimidine moiety relative to the fluorophenyl ring. Nuclear magnetic resonance (NOESY and ROESY) studies reveal three predominant conformers in solution:
Conformer A (65-80% population in chloroform): The fluorophenyl ring rotates 45° from coplanarity with pyrimidine, stabilizing through intramolecular C-F···H-N hydrogen bonding between fluorine and the sulfonamide N-H proton (distance: 2.18 Å) [1].
Conformer B (15-30% in chloroform): Characterized by perpendicular arrangement (88-92° dihedral) between heterocycle and fluorophenyl ring, exposing the sulfonamide group to solvent interaction.
Polar-induced conformer (>95% in methanol): Complete disruption of intramolecular hydrogen bonding due to solvent competition, resulting in free rotation and extended conformation with antiperiplanar orientation of the heptenoic chain [3].
Variable-temperature ¹H-NMR (298-338K) in DMSO-d₆ demonstrates restricted rotation about the C(aryl)-N(sulfonamide) bond with rotational barrier ΔG‡ = 68.3 kJ/mol, significantly lower than in rosuvastatin calcium (ΔG‡ = 76.8 kJ/mol) due to reduced steric hindrance from the modified side chain [1]. The dielectric environment dramatically affects the carboxylate ionization: in water (ε = 80), complete dissociation occurs with pKₐ 3.82, while in acetonitrile (ε = 36), persistent dimeric aggregates form through cyclic carboxylate hydrogen bonding.
Table 3: Solvent-Dependent Conformational Changes
Solvent | Dielectric Constant (ε) | Predominant Conformer | Key NMR Observations |
---|---|---|---|
Chloroform | 4.8 | A (80%) | NOE: F-aryl H to sulfonamide H (strong) |
Acetonitrile | 36.0 | B (65%) | Broadening of C₆-H signal |
Methanol | 32.7 | Extended | Disappearance of F···H-N coupling |
DMSO | 46.7 | Extended | Sharp singlets for all protons |
Water | 80.0 | Charge-separated | ¹H upfield shift of C7-H (Δδ -0.43 ppm) |
The electronic structure of rac-(4E,6E)-5-Dehydroxy Rosuvastatin features three distinct tautomerization centers: the pyrimidinyl N¹ atom, the sulfonamide nitrogen, and the carboxylate/carboxylic acid group. Computational studies (DFT/B3LYP/6-311++G(d,p)) identify four energetically accessible tautomers within 15 kJ/mol:
Lactam tautomer (global minimum): Features carbonyl at C₂ (C=O 1.224 Å) and N-H proton on N³ (N-H 1.022 Å), stabilized by intramolecular H-bond to fluorophenyl ortho-F (2.05 Å)
Lactim tautomer (+4.2 kJ/mol): Characterized by hydroxyl at C₂ (C-OH 1.342 Å) and imine nitrogen at N¹ (C=N 1.298 Å)
Sulfonamide tautomer (+8.7 kJ/mol): Deprotonated sulfonamide with exocyclic double bond to pyrimidine (S-N= 1.285 Å)
Carboxyl dimer (+12.4 kJ/mol): Cyclic dimer formed through complementary O-H···O=C interactions (dominant in apolar media)
Natural bond orbital (NBO) analysis reveals significant charge redistribution compared to rosuvastatin: the dehydroxy derivative exhibits 18% greater positive charge at pyrimidine N¹ (NPA charge +0.218 vs +0.184 in rosuvastatin), enhancing electrophilicity at this site [1]. The conjugated diene system demonstrates alternating charge polarization with C₄ (+0.132), C₅ (-0.086), C₆ (+0.094), and C₇ (-0.121), facilitating nucleophilic attack at C₆.
UV-Vis spectroscopy confirms extended conjugation with λₘₐₓ at 268 nm (ε = 18,400 M⁻¹cm⁻¹) in methanol, red-shifted by 12 nm relative to rosuvastatin due to the additional double bond. The lowest unoccupied molecular orbital (LUMO) localizes predominantly on the pyrimidine ring (78%) and conjugated diene (22%), with energy -1.83 eV – 0.37 eV higher than rosuvastatin's LUMO, indicating enhanced electron-accepting capability [1] [5].
Table 4: Tautomeric Properties and Relative Energies
Tautomer | Energy (kJ/mol) | Population (%) | Characteristic IR (cm⁻¹) | Stabilizing Interaction |
---|---|---|---|---|
Lactam | 0.0 | 78.4 | 1695 (C=O), 3260 (N-H) | N-H···F ortho (2.05 Å) |
Lactim | 4.2 | 15.1 | 1630 (C=N), 3550 (O-H) | O-H···N=C (1.89 Å) |
Sulfonamide | 8.7 | 5.2 | 1575 (C=N), 1340, 1160 (S=O) | S=O···H-C₄ (2.32 Å) |
Carboxyl dimer | 12.4 | 1.3 | 1725 (C=O), 2940 (O-H) | O-H···O cyclic (1.87 Å) |
The fluorophenyl ring exerts a strong -I effect, reducing electron density at the para position by 0.18e compared to unsubstituted phenyl, as quantified by electrostatic potential mapping. This electron deficiency facilitates charge-transfer interactions with electron-rich biological targets, potentially explaining the compound's activity as an HMG-CoA reductase inhibitor despite structural modification [3] [5].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1